molecular formula C20H22N2O3S B11340187 propan-2-yl {2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}acetate

propan-2-yl {2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}acetate

Cat. No.: B11340187
M. Wt: 370.5 g/mol
InChI Key: XPNYVEITSFGZMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROPAN-2-YL 2-{2-[(2-PHENOXYETHYL)SULFANYL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE is a complex organic compound that features a benzodiazole ring, a phenoxyethyl group, and a sulfanyl linkage

Properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

propan-2-yl 2-[2-(2-phenoxyethylsulfanyl)benzimidazol-1-yl]acetate

InChI

InChI=1S/C20H22N2O3S/c1-15(2)25-19(23)14-22-18-11-7-6-10-17(18)21-20(22)26-13-12-24-16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3

InChI Key

XPNYVEITSFGZMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-{2-[(2-PHENOXYETHYL)SULFANYL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE typically involves multi-step organic reactions. One common method includes the condensation of a benzodiazole derivative with a phenoxyethyl sulfide under controlled conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the formation of the sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process would likely involve stringent purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 2-{2-[(2-PHENOXYETHYL)SULFANYL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzodiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require bases such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the benzodiazole ring can produce various hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, PROPAN-2-YL 2-{2-[(2-PHENOXYETHYL)SULFANYL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE may be studied for its potential biological activity. Compounds with benzodiazole rings are known to exhibit various pharmacological properties, including antimicrobial and anticancer activities.

Medicine

In medicine, this compound could be investigated for its potential therapeutic applications. The presence of the benzodiazole ring and phenoxyethyl group suggests that it may interact with biological targets in unique ways, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-{2-[(2-PHENOXYETHYL)SULFANYL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE involves its interaction with molecular targets through its benzodiazole ring and phenoxyethyl group. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxyethylamine: Shares the phenoxyethyl group but lacks the benzodiazole ring and sulfanyl linkage.

    Benzodiazole derivatives: Compounds with similar benzodiazole rings but different substituents.

    Sulfoxides and sulfones: Oxidized derivatives of sulfanyl-containing compounds.

Uniqueness

The uniqueness of PROPAN-2-YL 2-{2-[(2-PHENOXYETHYL)SULFANYL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE lies in its combination of a benzodiazole ring, phenoxyethyl group, and sulfanyl linkage

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.